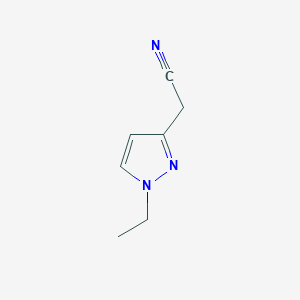

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Description

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is a chemical entity that combines the structural features of a substituted pyrazole (B372694) with a reactive acetonitrile (B52724) side chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts are cornerstones of synthetic and materials chemistry, suggesting a rich potential for future applications.

| Property | Value |

| Chemical Formula | C7H9N3 |

| Molecular Weight | 135.17 g/mol bldpharm.comamericanelements.com |

| CAS Number | 1171541-96-0 bldpharm.comamericanelements.com |

| IUPAC Name | 2-(1-ethylpyrazol-3-yl)acetonitrile americanelements.com |

| SMILES | CCN1C=CC(=N1)CC#N |

The unique properties of this compound are intrinsically linked to the individual characteristics of its pyrazole and acetonitrile components.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a range of valuable chemical properties, making them a "privileged scaffold" in medicinal chemistry and materials science. mdpi.comnih.gov The pyrazole ring is a feature in numerous FDA-approved drugs, highlighting its biological significance. mdpi.com Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. academicstrive.comglobalresearchonline.net

In the realm of organic synthesis, pyrazoles serve as versatile building blocks. Their synthesis is well-established, with methods like the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds being classical examples. researchgate.net More contemporary methods utilize transition-metal catalysts and photoredox reactions to achieve highly functionalized pyrazole derivatives. mdpi.com The pyrazole ring itself can undergo various chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex fused heterocyclic systems. mdpi.com

From a materials science perspective, the photophysical properties of pyrazole derivatives have been extensively studied. mdpi.com Their conjugated systems can give rise to unique fluorescent and electronic properties, making them suitable for applications in sensors and organic materials. researchgate.netmdpi.com

The acetonitrile group (-CH2CN) is a highly versatile functional group in organic synthesis. The nitrile carbon is electrophilic, while the adjacent methylene (B1212753) protons are acidic, allowing for a variety of chemical manipulations. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form other heterocyclic systems.

The acetonitrile moiety is often used as a building block for the construction of more complex molecules. It can be involved in C-H activation and functionalization reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, the cyanomethyl group can be introduced into molecules through various synthetic strategies, providing a handle for further chemical modifications.

In the context of pyrazolyl acetonitrile derivatives, the nitrile group offers a reactive site for elaborating the molecular structure. It can be transformed into other functional groups or used to construct fused ring systems, thereby expanding the chemical diversity and potential applications of these compounds. mdpi.com

While specific research on this compound is limited, the broader class of pyrazolyl acetonitrile derivatives is an active area of investigation. Research in this area can be broadly categorized into two main streams: applications in medicinal chemistry and development in materials science.

In medicinal chemistry, the combination of the biologically active pyrazole core with the versatile acetonitrile handle allows for the synthesis of diverse compound libraries for drug discovery. globalresearchonline.net The acetonitrile group can act as a key pharmacophore or be modified to interact with biological targets. For example, related structures like 2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile have been synthesized and investigated, suggesting an interest in this class of compounds for potential pharmaceutical applications.

In materials science, the focus is on leveraging the electronic properties of the pyrazole ring in conjunction with the reactivity of the acetonitrile group. Researchers are exploring the synthesis of novel pyrazole-based ligands and materials with tailored photophysical and coordination properties. The ability to functionalize the acetonitrile group allows for the tuning of these properties and the creation of materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-10-6-4-7(9-10)3-5-8/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXDFNZUOONVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171541-96-0 | |

| Record name | 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 1 Ethyl 1h Pyrazol 3 Yl Acetonitrile

Transformations Involving the Acetonitrile (B52724) Group

The acetonitrile group is a key functional handle for introducing molecular diversity. Its reactivity is centered around the nitrile function and the adjacent methylene (B1212753) group.

Nucleophilic Additions and Cyclization Reactions at the Nitrile Function

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, a characteristic that is widely exploited in organic synthesis. For instance, in the presence of a binucleophile, a spiro intermediate can form through a 5-exo-dig cyclization, where the second nucleophilic atom attacks the nitrile group. nih.govacs.org This type of reaction ultimately leads to the formation of a new heterocyclic ring fused to the original pyrazole (B372694) structure. nih.govacs.org

Another important transformation is the reaction with hydrazines. The condensation of β-ketonitriles with hydrazines is a fundamental method for the synthesis of 3-(5)-aminopyrazoles. chim.it This reaction proceeds through an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. chim.it

Multicomponent reactions also offer a powerful strategy for elaborating the acetonitrile group. For example, titanium imido complexes can couple with alkynes and nitriles to form diazatitanacyclohexadienes. nih.gov These intermediates can then be oxidized to generate pyrazoles in a process that involves N-N bond formation. nih.gov This multicomponent approach provides a modular and efficient route to highly substituted pyrazole derivatives. nih.gov

Reductions of the Nitrile Moiety and Subsequent Derivatizations

The reduction of the nitrile group to a primary amine opens up a vast array of possibilities for further functionalization. A common method for this transformation is the use of reducing agents like lithium aluminum hydride (LiAlH₄). For example, the reduction of pyrazole-4-carbonitriles with LiAlH₄ in THF can yield the corresponding pyrazolo-ortho-methylamines. nih.gov

Once the primary amine is formed, it can be readily derivatized. For instance, these amines can react with aliphatic anhydrides or acid chlorides to form the corresponding amides. nih.gov This two-step sequence of reduction followed by acylation provides a straightforward route to a variety of N-substituted pyrazole derivatives.

Functionalization of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system that can undergo various functionalization reactions, allowing for the introduction of substituents at different positions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Formylation)

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, primarily at the C-4 position. researchgate.netchim.it

Halogenation: Direct halogenation of pyrazoles, for instance with N-bromosuccinimide (NBS), typically occurs at the C-4 position due to it being the most nucleophilic center. encyclopedia.pub If the C-4 position is already substituted, halogenation can occur at other positions, though often requiring more forcing conditions. researchgate.net

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, including pyrazoles. researchgate.netchempedia.info This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), also directs the formyl group to the C-4 position. researchgate.netencyclopedia.pub The resulting formylpyrazoles are versatile intermediates for further synthesis. mdpi.com

Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura, C-H Activation)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and they are widely applied to the functionalization of pyrazoles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between a halide or triflate and an organoboron compound. libretexts.org It has been successfully applied to the coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles. nih.gov For instance, 4-bromo-3,5-dinitro-1H-pyrazole can undergo Suzuki-Miyaura coupling with various boronic acids to produce the corresponding 4-substituted dinitropyrazoles. rsc.org This methodology is tolerant of a wide range of functional groups. nih.gov

C-H Activation: Direct C-H functionalization offers a more atom-economical approach to modifying the pyrazole ring, as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Transition-metal catalysts, particularly those based on palladium and rhodium, have been employed to activate C-H bonds on the pyrazole ring for the formation of new C-C and C-heteroatom bonds. rsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov For example, the Lewis basic N2 atom of the pyrazole ring can act as a directing group for C-H functionalization at the C-5 position. researchgate.net

Chemical Transformations of Substituted Pyrazoles (e.g., Amino- and Formyl-Derivatives)

Substituents introduced onto the pyrazole ring can be further transformed to create even more complex derivatives.

Amino-Derivatives: Aminopyrazoles are versatile building blocks for the synthesis of fused heterocyclic systems. For example, 5-aminopyrazoles can react with 1,3-bielectrophiles to form pyrazolo[1,5-a]pyrimidines. chim.it The amino group can also be converted to other functionalities. Deaminative transformations through diazotization, followed by reactions like Suzuki-Miyaura cross-coupling, allow for the introduction of aryl groups. nih.govacs.org

Derivatization Strategies at the N-Ethyl Substituent

The N-ethyl group of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile presents a site for potential derivatization, primarily through N-dealkylation to yield the corresponding N-unsubstituted pyrazole, 2-(1H-pyrazol-3-yl)acetonitrile. This transformation allows for subsequent re-functionalization at the nitrogen atom, providing a pathway to a variety of N-substituted pyrazole derivatives. While the pyrazole ring is generally stable, the N-alkyl bond can be cleaved under specific reaction conditions.

The primary strategy for derivatization at the N-ethyl position is N-dealkylation. This process involves the cleavage of the bond between the nitrogen atom of the pyrazole ring and the ethyl group. Research into the N-dealkylation of pyrazoles has identified specific reagents capable of effecting this transformation. One notable method involves the use of pyridine (B92270) hydrochloride. acs.orgdocumentsdelivered.com This reagent has been successfully employed for the N-dealkylation of various N-substituted pyrazoles. acs.orgdocumentsdelivered.com The reaction mechanism is believed to involve the protonation of the pyrazole nitrogen, followed by nucleophilic attack by the chloride ion on the ethyl group, leading to the formation of ethyl chloride and the N-unsubstituted pyrazole.

While specific studies on the N-deethylation of this compound are not extensively documented, the general principles of N-dealkylation of N-alkyl azoles can be applied. Other potential reagents for N-dealkylation of amines, which could be explored for N-alkyl pyrazoles, include chloroformates followed by hydrolysis. nih.gov

In addition to chemical methods, enzymatic N-dealkylation is a known biotransformation pathway for many nitrogen-containing xenobiotics, often mediated by cytochrome P450 enzymes. mdpi.com This suggests a potential, though less common in a synthetic context, avenue for the de-ethylation of the target molecule.

Modification of the ethyl group without complete removal is less common and would likely involve radical reactions, which may lack selectivity and could potentially compromise the pyrazole ring or the acetonitrile functional group. Therefore, N-dealkylation remains the most viable and documented strategy for derivatization at the N-ethyl substituent.

The following table summarizes the potential derivatization strategies for the N-ethyl group of this compound, with a focus on N-dealkylation.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Pyridine hydrochloride | 2-(1H-pyrazol-3-yl)acetonitrile | N-Dealkylation |

| This compound | Chloroformate (e.g., ethyl chloroformate) followed by hydrolysis | 2-(1H-pyrazol-3-yl)acetonitrile | N-Dealkylation |

| This compound | Cytochrome P450 enzymes | 2-(1H-pyrazol-3-yl)acetonitrile | Enzymatic N-Dealkylation |

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 2 1 Ethyl 1h Pyrazol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Characterization

The proton (¹H) NMR spectrum of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile provides distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the nitrogen at position 1 (N1) is characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The pyrazole (B372694) ring protons at positions 4 and 5 appear as doublets. The methylene protons of the acetonitrile (B52724) group are observed as a singlet.

Expected chemical shifts and multiplicities are derived from analyses of similar N-alkyl pyrazole structures. rsc.orgsci-hub.st The integration of these signals would correspond to the number of protons in each group (3H, 2H, 1H, 1H, and 2H, respectively).

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 |

| CH₂ (ethyl) | ~4.1 | Quartet (q) | ~7.3 |

| CH₂ (acetonitrile) | ~3.8 | Singlet (s) | N/A |

| H-4 (pyrazole) | ~6.3 | Doublet (d) | ~2.3 |

| H-5 (pyrazole) | ~7.4 | Doublet (d) | ~2.3 |

¹³C NMR Spectroscopic Characterization

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, seven unique carbon signals are expected. The analysis of substituent effects on the pyrazole ring is critical for assigning the carbon signals correctly. researchgate.net

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~45 |

| CH₂ (acetonitrile) | ~16 |

| C≡N (nitrile) | ~117 |

| C3 (pyrazole) | ~142 |

| C4 (pyrazole) | ~107 |

| C5 (pyrazole) | ~130 |

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity. A weaker correlation between the H-4 and H-5 protons of the pyrazole ring would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl CH₃, ethyl CH₂, acetonitrile CH₂, pyrazole H-4, and pyrazole H-5 to their corresponding carbon signals.

The ethyl CH₂ protons to the pyrazole ring carbons C5 and N1 (indirectly).

The acetonitrile CH₂ protons to the pyrazole ring carbons C3 and C4.

The pyrazole H-4 proton to carbons C3 and C5.

The pyrazole H-5 proton to carbons C3, C4, and the ethyl CH₂ carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260–2210 cm⁻¹. researchgate.net Other significant absorptions include C-H stretching from the aliphatic ethyl and acetonitrile groups just below 3000 cm⁻¹, and C-H stretching from the pyrazole ring just above 3000 cm⁻¹. The pyrazole ring itself would contribute to absorptions from C=N and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. researchgate.netrsc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (pyrazole) | 3150–3050 | Medium |

| Aliphatic C-H Stretch (ethyl, methylene) | 2990–2850 | Medium-Strong |

| C≡N Stretch (nitrile) | 2260–2210 | Medium, Sharp |

| C=N and C=C Ring Stretch (pyrazole) | 1600–1450 | Medium-Variable |

| CH₂/CH₃ Bending | 1470–1370 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring acts as the primary chromophore in this compound. Unsubstituted pyrazole in the gas phase exhibits a maximum absorption (λmax) due to a π → π* transition at approximately 203 nm. rsc.org In solution and with substitution, this peak is expected to shift to a longer wavelength (a bathochromic shift). For substituted pyrazoles, absorption maxima are often observed in the 220–280 nm range. nih.govphyschemres.org The ethyl and acetonitrile substituents are not expected to significantly alter the primary absorption band of the pyrazole chromophore.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₉N₃), the exact molecular weight is 135.080 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. In a typical electron ionization (EI) spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 135.

Plausible fragmentation pathways would include:

Loss of an ethyl radical (•C₂H₅) to give a fragment at m/z = 106.

Loss of the acetonitrile group (•CH₂CN) to give a fragment at m/z = 95.

A retro-Diels-Alder-type cleavage of the pyrazole ring.

| m/z | Proposed Fragment Identity |

|---|---|

| 135 | [C₇H₉N₃]⁺ (Molecular Ion, [M]⁺) |

| 106 | [M - C₂H₅]⁺ |

| 95 | [M - CH₂CN]⁺ |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

As of the latest available research, detailed single-crystal X-ray diffraction data for this compound has not been publicly deposited in crystallographic databases or published in peer-reviewed literature. While the molecular structure can be confidently predicted based on spectroscopic methods and the principles of chemical bonding, the precise arrangement of molecules in the solid state, including the crystal system, space group, and unit cell dimensions, remains undetermined.

The process of single-crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of a crystalline solid. This powerful analytical technique involves irradiating a single, well-ordered crystal with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of these diffracted beams, scientists can deduce the arrangement of atoms, as well as the bond lengths and angles between them, with exceptional precision.

For a compound like this compound, a successful crystallographic analysis would yield a wealth of information. A hypothetical data table of such findings is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.135 |

| R-factor (%) | 4.2 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

The determination of the crystal structure would also allow for a detailed examination of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and stability.

Further research involving the growth of suitable single crystals of this compound and subsequent X-ray diffraction analysis is required to provide these definitive structural insights.

Theoretical and Computational Studies on 2 1 Ethyl 1h Pyrazol 3 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. Such studies often employ methods like Density Functional Theory (DFT) to analyze molecular orbitals and electronic properties.

Molecular Orbital Theory and Electronic Properties

For many pyrazole (B372694) derivatives, theoretical studies have successfully calculated properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in predicting the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. However, specific data pertaining to the molecular orbital energies, electron density distribution, and electrostatic potential maps for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile are not present in the current body of scientific literature.

Tautomerism and Isomerism Analysis

The study of tautomerism is crucial for pyrazole-containing compounds, as they can exist in different isomeric forms. nih.govclockss.orgnih.gov Computational methods are frequently used to determine the relative stabilities of different tautomers and isomers by calculating their energies. researchgate.net For instance, studies on N-substituted pyrazolones have investigated the equilibrium between 1,2-dihydro-3H-pyrazol-3-ones and 1H-pyrazol-3-ols. nih.govnih.gov However, a specific computational analysis of the potential tautomeric forms or rotational isomers of this compound has not been reported.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.orgrsc.orgscielo.br While computational studies have successfully detailed reaction mechanisms for various pyrazole derivatives, such as their synthesis or rearrangement reactions, no such computational elucidation is available for reactions specifically involving this compound. rsc.org

In Silico Prediction of Spectroscopic Parameters

In silico methods are increasingly used to predict spectroscopic parameters, which can aid in the structural characterization of compounds. researchgate.net Techniques exist for simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netnih.gov Although these methods have been applied to various pyrazole structures, there are no published studies presenting the predicted spectroscopic data for this compound.

Coordination Chemistry and Ligand Properties of Pyrazolyl Acetonitrile Derivatives

Pyrazolyl Acetonitriles as Ligands in Metal Complex Formation

Pyrazole-based ligands are cornerstones in coordination chemistry, valued for their ability to form stable complexes with a wide array of metal ions. acs.org The introduction of an ethyl group at the N1 position and an acetonitrile (B52724) group at the C3 position of the pyrazole (B372694) ring in 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile creates a versatile ligand with multiple potential donor sites.

The this compound molecule possesses two primary potential coordination sites: the pyridine-type nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the terminal nitrile group. This dual-site availability allows for several possible modes of coordination with a metal center.

Monodentate Coordination: The ligand can coordinate to a metal center through the N2 atom of the pyrazole ring, which is the most common coordination mode for N-substituted pyrazoles. Alternatively, coordination could occur through the nitrile nitrogen.

Bidentate Chelating Coordination: The ligand could potentially form a chelate ring by coordinating to a single metal center through both the pyrazole N2 atom and the nitrile nitrogen atom. The flexibility of the methylene (B1212753) (-CH₂-) spacer would be crucial in determining the stability and feasibility of such a chelate ring.

Bidentate Bridging Coordination: The ligand can act as a bridge between two metal centers. In this mode, the pyrazole N2 atom coordinates to one metal ion, while the nitrile nitrogen coordinates to a second, leading to the formation of polynuclear complexes or coordination polymers.

The specific chelation mode adopted would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, and the solvent used. saudijournals.com

Table 1: Potential Coordination Sites and Modes

| Potential Donor Atom | Possible Coordination Mode | Resulting Structure |

|---|---|---|

| Pyrazole N2 Nitrogen | Monodentate | Mononuclear Complex |

| Nitrile Nitrogen | Monodentate | Mononuclear Complex |

| Pyrazole N2 and Nitrile N | Bidentate Chelating | Mononuclear Chelate Complex |

The synthesis of metal complexes with a ligand like this compound would typically involve the direct reaction of the ligand with a suitable metal salt (e.g., halides, nitrates, or perchlorates) in an appropriate solvent. saudijournals.com Solvents such as acetonitrile, ethanol, or methanol (B129727) are commonly employed for such reactions. nih.govresearchgate.net The reaction may be carried out at room temperature or with heating to facilitate complex formation.

Characterization of the resulting metal complexes would rely on a combination of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing changes in the vibrational frequency of the nitrile group (C≡N stretch) upon coordination to a metal ion. A shift in this band to a higher or lower frequency can confirm the participation of the nitrile nitrogen in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution. Changes in the chemical shifts of the pyrazole ring and acetonitrile protons upon complexation can elucidate the structure of the complex in solution.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal, ligand, and any counter-ions.

Supramolecular Assembly and Non-Covalent Interactions in Pyrazolyl Acetonitrile Systems

Non-covalent interactions are crucial forces that direct the self-assembly of molecules into ordered supramolecular architectures in the solid state. doi.orgnih.gov For this compound and its metal complexes, several types of non-covalent interactions are expected to play a significant role in their crystal packing. mdpi.comconicet.gov.ar

The primary non-covalent interactions anticipated for this system include:

Hydrogen Bonding: Although lacking strong hydrogen bond donors like N-H or O-H, the molecule can participate in weaker C-H···N and C-H···π hydrogen bonds. The hydrogen atoms of the ethyl group, the methylene bridge, and the pyrazole ring can act as donors, while the pyrazole N2 atom, the nitrile nitrogen, and the π-system of the pyrazole ring can act as acceptors. These interactions can link molecules into one-dimensional chains or two-dimensional sheets. nih.gov

π-π Stacking: The aromatic pyrazole rings can interact with each other through π-π stacking. These interactions are common in pyrazole-containing structures and contribute significantly to the stability of the crystal lattice, often resulting in offset or face-to-face arrangements of the rings. mdpi.com

In the case of metal complexes, the presence of counter-ions or solvent molecules can introduce additional and often stronger non-covalent interactions, such as O-H···N or N-H···N hydrogen bonds, further influencing the resulting supramolecular assembly. mdpi.comnih.gov The interplay of these various interactions ultimately dictates the final three-dimensional crystal structure. doi.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Applications As Synthetic Intermediates and in Advanced Material Science

Utility in the Construction of Complex Organic Architectures

The dual functionality of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile makes it a strategic intermediate for synthesizing more complex molecular structures. Both the pyrazole (B372694) core and the acetonitrile (B52724) side-chain can participate in various chemical reactions to build elaborate organic architectures.

The pyrazole ring itself is a key pharmacophore found in many biologically active compounds, and its derivatives are central to the field of medicinal chemistry. nih.gov More broadly in organic synthesis, the pyrazole nucleus can be further functionalized. For instance, formylpyrazoles are recognized as strategic intermediates for introducing additional functional groups. mdpi.com

The acetonitrile group (-CH₂CN) is particularly useful for molecular elaboration. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated to form a carbanion. This nucleophile can then react with various electrophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon chain. Furthermore, the nitrile group itself is a versatile functional handle that can be converted into other important chemical moieties. Common transformations of the nitrile group that are instrumental in building complex molecules include:

Reduction to primary amines (-CH₂CH₂NH₂). The reduction of similar cyanomethyl derivatives using reagents like borane-dimethyl sulfide (B99878) complex has been shown to produce the corresponding aminoethyl derivatives in high yields. bioorganica.com.ua These amines are crucial for forming amides, sulfonamides, and for constructing new heterocyclic rings.

Hydrolysis to carboxylic acids (-CH₂COOH) or amides (-CH₂CONH₂).

Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.

Participation in cycloaddition reactions to construct other heterocyclic systems like tetrazoles.

This reactivity allows chemists to use this compound as a foundational element, attaching more complex side chains or using it to assemble fused ring systems. For example, pyrazole derivatives are widely used in multicomponent reactions to generate highly substituted and complex heterocyclic scaffolds like pyrano[2,3-c]pyrazoles. nih.govnih.gov The nitrile functionality in a pyrazole derivative can participate in such reactions to create densely functionalized molecules in a single step.

| Functional Group | Type of Reaction | Resulting Structure | Significance in Synthesis |

|---|---|---|---|

| Acetonitrile (-CH₂CN) | Reduction | Primary Amine (-CH₂CH₂NH₂) | Building block for amides, imines, and new heterocycles. bioorganica.com.ua |

| Acetonitrile (-CH₂CN) | Hydrolysis | Carboxylic Acid (-CH₂COOH) | Enables ester and amide bond formation. |

| Acetonitrile (-CH₂CN) | Cycloaddition | Tetrazole Ring | Forms a new, stable heterocyclic ring. |

| Pyrazole Ring | Multicomponent Reactions | Fused Heterocycles (e.g., Pyrano[2,3-c]pyrazoles) | Rapid construction of complex, polycyclic systems. nih.gov |

Role as Precursors for Advanced Materials (excluding specific biological applications)

Beyond its role in constructing discrete organic molecules, this compound and its structural analogs serve as precursors for advanced materials. The high nitrogen content and thermal stability of the pyrazole ring make it an attractive scaffold for energetic materials and heat-resistant polymers.

A notable application in this area is the design of melt-cast explosives. Research has shown that linking a pyrazole ring to other nitrogen-rich heterocycles like tetrazoles or oxadiazoles (B1248032) can produce new energetic materials. rsc.org In a specific study, a related compound, 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile, was used as a key intermediate. The acetonitrile group served as a linker to connect the dinitropyrazole head to other energetic moieties. rsc.org The resulting compounds demonstrated high thermal stability and insensitivity to impact and friction, with properties superior to traditional melt-cast explosives like TNT. rsc.org This highlights the utility of the pyrazole-acetonitrile framework as a foundational structure for creating advanced energetic materials where stability and performance are critical.

The general class of pyrazoles is also explored in material science for applications such as dyes and polymers. researchgate.net The specific structure of this compound, with its potential for conversion into coordinating groups (like amines or tetrazoles), suggests its possible use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the pyrazole and the modified side-chain could act as ligands for metal centers.

| Material Class | Role of Pyrazole Acetonitrile | Key Properties | Reference Example |

|---|---|---|---|

| Energetic Materials | Core scaffold for linking energetic groups. | High thermal stability, high nitrogen content, insensitivity. | Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile used for melt-cast explosives. rsc.org |

| Coordination Polymers / MOFs | Potential ligand precursor after functional group transformation. | Structural diversity, potential for porosity and catalysis. | General application of N-heterocycles as ligands. |

| Specialty Polymers | Monomer precursor. | Potential for thermal resistance and specific optical properties. | General use of stable heterocyclic compounds in polymer science. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.